molecular formula C17H17F2N3O4S B2770919 (2-((Difluoromethyl)sulfonyl)phenyl)(3-(pyrimidin-2-yloxy)piperidin-1-yl)methanone CAS No. 2034621-10-6

(2-((Difluoromethyl)sulfonyl)phenyl)(3-(pyrimidin-2-yloxy)piperidin-1-yl)methanone

Cat. No. B2770919
M. Wt: 397.4
InChI Key: KGSKQROCCOLERL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The preparation of this compound involves several steps. Notably, difluoromethyl 2-pyridyl sulfone (2-PySO₂CF₂H) serves as a versatile carbonyl gem-difluoroolefination reagent. It can convert aldehydes, ketones, and even some lactones into their corresponding gem-difluoroolefins efficiently . The synthesis of 2-PySO₂CF₂H includes the difluoromethylation of 2-mercaptopyridine followed by oxidation .


Molecular Structure Analysis

The molecular structure of (2-((Difluoromethyl)sulfonyl)phenyl)(3-(pyrimidin-2-yloxy)piperidin-1-yl)methanone comprises a piperidine ring, a pyrimidine moiety, and a difluoromethylsulfonylphenyl group. The difluoromethyl substituent imparts unique reactivity to the compound, making it valuable for synthetic applications .


Chemical Reactions Analysis

The compound participates in various chemical reactions, including gem-difluoroolefination reactions with carbonyl compounds. Mechanistic studies suggest that this process follows a typical Julia–Kocienski olefination pathway . The gem-difluoroolefins obtained find broad applications in synthetic methodologies .

Scientific Research Applications

Pharmacokinetics and Metabolism

The metabolism, excretion, and pharmacokinetics of closely related compounds have been extensively studied. One compound, a dipeptidyl peptidase IV inhibitor, showed significant absorption and elimination profiles across different species, with the majority of the dose recovered in the urine and feces, indicating its potential for therapeutic applications in diabetes treatment (Sharma et al., 2012).

Antimicrobial Activity

Compounds with structural similarities have been synthesized and evaluated for their antimicrobial properties. Notably, certain derivatives exhibited good activity against various pathogenic bacterial and fungal strains, underscoring the potential of this chemical scaffold in developing new antimicrobial agents (Mallesha & Mohana, 2014).

Chemical Synthesis and Reactivity

The synthesis of related compounds involves innovative chemical strategies, including the Claisen condensation and reactions with 1,2-diamines, leading to the formation of compounds with potential applications in medicinal chemistry and material sciences. For example, the synthesis of 2-(trifluoroacetyl)chromones and their reactions with diamines have been explored to create novel chemical entities (Irgashev et al., 2015).

Biological Activities and Drug Development

Significant effort has been directed towards understanding the biological activities of compounds containing the pyrimidine ring, particularly in the context of drug development for diseases like type 2 diabetes. A potent, selective, and orally active dipeptidyl peptidase IV inhibitor with promising pharmacological profiles has been identified, indicating the therapeutic potential of these compounds (Ammirati et al., 2009).

properties

IUPAC Name

[2-(difluoromethylsulfonyl)phenyl]-(3-pyrimidin-2-yloxypiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F2N3O4S/c18-16(19)27(24,25)14-7-2-1-6-13(14)15(23)22-10-3-5-12(11-22)26-17-20-8-4-9-21-17/h1-2,4,6-9,12,16H,3,5,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGSKQROCCOLERL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=CC=C2S(=O)(=O)C(F)F)OC3=NC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-((Difluoromethyl)sulfonyl)phenyl)(3-(pyrimidin-2-yloxy)piperidin-1-yl)methanone

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